Pyrene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-1,2-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties this compound is characterized by the presence of two carbonyl groups at the 1 and 2 positions of the pyrene ring, making it a diketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,2-dione typically involves the oxidation of pyrene. One common method is the use of chromate or dichromate reagents under acidic conditions, which selectively oxidize the pyrene to form this compound . Another approach involves the use of catalytic systems that facilitate the oxidation process with higher efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Pyrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction of this compound can yield pyrene or partially reduced intermediates.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the pyrene ring.
Common Reagents and Conditions:
Oxidation: Chromate or dichromate reagents in acidic conditions.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation states of pyrene derivatives.
Reduction: Pyrene or partially reduced pyrene derivatives.
Substitution: Halogenated or nitro-substituted pyrene derivatives.
Scientific Research Applications
Pyrene-1,2-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrene-1,2-dione involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound and its ability to participate in photophysical processes. The pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light, making it useful in fluorescence-based applications .
Comparison with Similar Compounds
Pyrene: The parent compound, known for its strong fluorescence and electronic properties.
Benzo[a]pyrene: A related polycyclic aromatic hydrocarbon with known carcinogenic properties.
Peropyrene and Teropyrene: Extended derivatives of pyrene with additional fused aromatic rings, exhibiting unique photophysical properties.
Uniqueness of Pyrene-1,2-dione: this compound stands out due to its diketone functionality, which imparts distinct chemical reactivity and photophysical properties compared to other pyrene derivatives. This makes it particularly valuable in applications requiring specific electronic and fluorescence characteristics .
Properties
CAS No. |
39461-53-5 |
---|---|
Molecular Formula |
C16H8O2 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
pyrene-1,2-dione |
InChI |
InChI=1S/C16H8O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H |
InChI Key |
CJABVFCUCRAVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=O)C4=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.